![molecular formula C7H7NO2 B3019478 5,7-dihydro-4H-1,2-benzoxazol-6-one CAS No. 121363-10-8](/img/structure/B3019478.png)
5,7-dihydro-4H-1,2-benzoxazol-6-one
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Description
5,7-dihydro-4H-1,2-benzoxazol-6-one belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom) .
Molecular Structure Analysis
The molecular formula of 5,7-dihydro-4H-1,2-benzoxazol-6-one is C7H7NO2. The structure includes a benzene ring fused with an oxazole ring .Scientific Research Applications
Dual Inhibitors of Blood Coagulation Factors Xa and XIa
The compound 5,7-dihydro-4H-1,2-benzoxazol-6-one has been used in the synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These inhibitors can suppress thrombosis with a limited contribution to normal hemostasis, making them promising for the development of new generation anticoagulants .
Antitumor Activity
Functional derivatives of 5,7-dihydro-4H-1,2-benzoxazol-6-one have been found to possess antitumor activity . This makes the compound a potential candidate for cancer treatment research.
Antimicrobial Activity
The compound has also shown antimicrobial activity . This suggests its potential use in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antimicrobial properties, 5,7-dihydro-4H-1,2-benzoxazol-6-one has demonstrated antifungal activity . This could be explored further in the development of antifungal treatments.
Antiviral Activity
Research has shown that the compound has antiviral properties . This indicates its potential use in the development of antiviral drugs.
Antioxidant Activity
The compound has been found to possess antioxidant activity . This suggests its potential use in the development of antioxidant therapies.
Anti-inflammatory Activity
5,7-dihydro-4H-1,2-benzoxazol-6-one has shown anti-inflammatory activity . This could be explored further in the development of anti-inflammatory treatments.
Synthesis of New Heterocycles
The compound 4,5,6,7-tetrahydro-1,2-benzoxazol-6-one has been used in the synthesis of new heterocycles with high biological potential . These new heterocycles have shown promise as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and have also demonstrated antiviral and antitumor activity .
properties
IUPAC Name |
5,7-dihydro-4H-1,2-benzoxazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJITNRIWOXAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dihydro-4H-1,2-benzoxazol-6-one |
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